molecular formula C12H9BrO3 B2673769 6-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione CAS No. 1521827-61-1

6-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione

Cat. No. B2673769
CAS RN: 1521827-61-1
M. Wt: 281.105
InChI Key: FYJYRCCBSKKHMB-UHFFFAOYSA-N
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Description

6-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione, also known as BSPO, is a chemical compound that has been widely used in scientific research. It is a spiro-oxindole derivative that has shown promising results in various biological and pharmacological applications.

Scientific Research Applications

1. Chemical Reactivity and Structural Analysis

Research on similar compounds like 6-vinyl-1-oxa-4-thiaspiro[4.5]dec-6-ene has explored their reactivity with various dienophiles. The study found that these reactions produced a mixture of two diastereoisomers, indicating the compound's potential in studying stereoselective reactions and the structural analysis of such organic compounds (Parvez, Yadav, & Senthil, 2001).

2. Precursor for Synthesis

Compounds like 3,3-dibromo-1,3-dihydroindol-2-ones, which are chemically related, serve as useful precursors for the synthesis of other complex molecules such as Indole-2,3-diones (isatins). This demonstrates the role of such compounds in synthetic organic chemistry, particularly in the synthesis of more complex molecules (Parrick, Yahya, Ijaz, & Yizun, 1989).

3. Novel Compound Synthesis

Research involving the reaction of methylenecyclopropane with diethylzinc-bromoform led to the synthesis of novel compounds like bromospiro[2.2]pentane derivatives. This indicates the potential for creating new molecular structures using similar brominated compounds (Cheng, Shimo, Somekawa, & Kawaminami, 1997).

4. Spiro-Bromocyclization

A study on the ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide for synthesizing compounds like 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione showcases the application of brominated spiro compounds in complex chemical reactions (He & Qiu, 2017).

5. Multifunctional Spiro Dilactones

The synthesis of triazole-containing spiro dilactones from compounds like 3-bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones points to the application of brominated spiro compounds in creating multifunctional molecules with potential pharmaceutical applications (Ghochikyan, Muzalevskiy, Samvelyan, Galstyan, & Nenajdenko, 2016).

properties

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c13-8-1-2-9-7(5-8)3-4-12(9)6-10(14)16-11(12)15/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJYRCCBSKKHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)OC2=O)C3=C1C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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